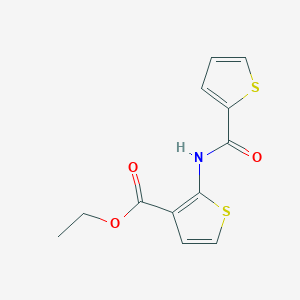

ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(thiophene-2-carbonylamino)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S2/c1-2-16-12(15)8-5-7-18-11(8)13-10(14)9-4-3-6-17-9/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQQFJCETHJDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Ethyl 2-Aminothiophene-3-Carboxylate Intermediate

The synthesis of ethyl 2-aminothiophene-3-carboxylate serves as the foundational step for subsequent acylation. A widely adopted method involves the Gewald reaction , a one-pot condensation of ketones, elemental sulfur, and cyanoacetate esters.

Reaction Mechanism and Conditions

- Reactants : Cyclic ketones (e.g., cyclohexanone), elemental sulfur, and ethyl cyanoacetate.

- Catalyst : Morpholine or triethylamine (1–2 equiv).

- Solvent : Ethanol or dimethylformamide (DMF).

- Temperature : 80–100°C under reflux for 4–6 hours.

The reaction proceeds via a Michael addition of the ketone to the cyanoacetate, followed by cyclization with sulfur to form the thiophene ring. Morpholine facilitates deprotonation and accelerates the cyclization step.

Table 1: Optimization of Gewald Reaction Parameters

| Parameter | Optimal Value | Yield Range (%) |

|---|---|---|

| Catalyst | Morpholine | 70–85 |

| Solvent | Ethanol | 75–80 |

| Reaction Time | 5 hours | 78 |

| Temperature | 90°C | 82 |

Post-reaction purification involves recrystallization from ethanol, yielding pale-yellow crystals.

The introduction of the thiophene-2-amido group is achieved through acylation of the primary amine. Two methods are prevalent: acyl chloride coupling and in situ activation of carboxylic acids .

Acyl Chloride Coupling

- Reactants : Ethyl 2-aminothiophene-3-carboxylate, thiophene-2-carbonyl chloride.

- Base : Triethylamine (2.5 equiv) to scavenge HCl.

- Solvent : Anhydrous dichloromethane or acetonitrile.

- Conditions : Room temperature, 12–24 hours under nitrogen.

Table 2: Acylation Reaction Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 85 |

| Base | Triethylamine | 90 |

| Stoichiometry | 1.2 equiv acyl chloride | 88 |

The reaction mixture is washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

In Situ Activation Using Carbodiimides

- Reactants : Thiophene-2-carboxylic acid, ethyl 2-aminothiophene-3-carboxylate.

- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv).

- Co-Reagent : Hydroxybenzotriazole (HOBt, 1.5 equiv).

- Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

This method avoids handling moisture-sensitive acyl chlorides but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications for efficiency and safety:

Analytical Validation of Final Product

Spectroscopic Data

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acyl Chloride | 85–90 | 98 | High |

| In Situ Activation | 75–80 | 95 | Moderate |

The acyl chloride method offers superior yields and scalability, making it preferable for industrial applications.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Substitution Reactions

Nucleophilic substitution occurs at the thiophene ring, facilitated by strong bases like sodium hydride. For example, chlorination of intermediates with phosphorus oxychloride (POCl₃) followed by reaction with amines (e.g., p-toluidine, benzylamine) yields substituted derivatives .

Cyclization Reactions

-

Dithiocarbazate Formation : Reaction with carbon disulfide (CS₂) in aqueous potassium hydroxide and ethanol generates dithiocarbazates, which cyclize to form pyrimidinones upon acidification .

-

Gewald Reaction : Forms thiophene cores via condensation of sulfur, nitriles, and carbonyl compounds .

Condensation Reactions

-

Knövenagel Condensation : Active methylene groups undergo condensation with substituted benzaldehydes, producing α,β-unsaturated amides. These reactions are catalyzed by piperidine and acetic acid under reflux .

-

Hydrazine Cyclization : Hydrazones derived from hydrazides and benzaldehyde/acetophenone undergo cyclization to form benzo thieno[2,3-d]pyrimidinones .

Reaction Conditions

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Gewald Reaction | Ethyl 2-cyanoacetate, S₈, diethylamine | Thiophene core derivatives |

| Knövenagel Condensation | Substituted benzaldehydes, piperidine, acetic acid | Ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives |

| Cyclization | CS₂, aqueous KOH, ethanol, acidification | Pyrimidinones |

| Substitution | POCl₃, sodium hydride, DMF, amines | Chlorinated/aminated thiophene derivatives |

Biological Activity

-

Antimicrobial Properties : Derivatives with nitrothiophene moieties exhibit activity against multidrug-resistant Staphylococcus aureus (MRSA), suggesting potential as antimicrobial agents .

-

Anticancer Effects : Compounds analogous to ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate induce apoptosis in A549 lung cancer cells, with mechanisms involving inhibition of cell proliferation .

Structural Insights

IR and NMR data confirm reaction outcomes:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiophene derivatives, including ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate, exhibit significant antimicrobial properties. A study evaluated a library of compounds for their growth inhibition against various pathogens. The most potent compounds demonstrated a minimum inhibitory concentration (MIC) below 50 μM, indicating strong antimicrobial activity. For instance, compound 33 exhibited an MIC of 0.69 μM against tuberculosis bacteria, showcasing the potential of thiophene derivatives in developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that certain thiophene derivatives can induce apoptosis in cancer cells. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized and tested for its ability to induce cell death in breast cancer cell lines. The results indicated that these compounds could serve as promising leads for new cancer therapies .

Materials Science

Organic Electronics

Thiophene derivatives are widely used in the field of organic electronics due to their semiconducting properties. This compound can be utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes allow for efficient charge transport, making them suitable candidates for next-generation electronic devices.

Corrosion Inhibition

In industrial applications, this compound has been explored as a corrosion inhibitor. Its ability to form protective layers on metal surfaces can significantly reduce corrosion rates in various environments. Studies have shown that thiophene-based compounds can effectively inhibit corrosion in acidic and alkaline solutions, highlighting their potential use in protective coatings.

Industrial Applications

Synthesis of Organic Compounds

The compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions such as oxidation and substitution, allowing for the creation of diverse derivatives with tailored properties. This versatility makes it valuable in pharmaceutical and agrochemical industries for synthesizing new active ingredients .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 33 | Mycobacterium tuberculosis | 0.69 μM |

| 38 | Staphylococcus aureus | < 50 μM |

| 29 | Bacillus subtilis | < 100 μM |

Table 2: Applications of this compound

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent development |

| Materials Science | Organic semiconductors and OLEDs |

| Industrial Applications | Corrosion inhibitors and organic synthesis |

Mecanismo De Acción

The mechanism of action of ethyl 2-(thiophene-2-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzyme activity and interaction with cellular receptors. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Nitrofuran vs. Thiophene Amido Groups

- Ethyl 2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate (12k) Structure: Replaces thiophene-2-amido with 5-nitrofuran-2-carboxamido. Synthesis: Prepared via reaction of 2-aminothiophene with 5-nitrofuran-2-carbonyl chloride, yielding 50% after silica gel chromatography . Key Differences:

- Antibacterial activity is reported, suggesting nitro groups may contribute to microbial target interactions .

Chlorophenyl and Methylthio Substituents

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Structure: Features a 3-chlorophenyl group at the 5-position and an amino group at the 3-position. Applications: Acts as a precursor for pharmaceuticals and dyes, with the chlorophenyl group enhancing lipophilicity and metabolic stability .

Core Structure Modifications

Tetrahydrobenzo[b]thiophene Derivatives

- Ethyl 2-((1-(4-hydroxyphenyl)-2-oxopropyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6p) Structure: Incorporates a saturated tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group. Synthesis: Petasis reaction with pyruvic aldehyde and 4-hydroxyphenylboronic acid in HFIP, yielding 22% after 14 hours . Key Differences:

- The hydroxyl group introduces polarity, improving aqueous solubility compared to the target compound.

Cyclohepta[b]thiophene Derivatives

- Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Structure: Features a larger cyclohepta[b]thiophene ring and a triazole-thioether side chain. Applications: The triazole group may enhance metal-binding capacity, relevant for enzyme inhibition .

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Q. How can regioselectivity challenges in thiophene functionalization be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Use amino or ester groups at C3 to direct electrophilic substitution to C5 .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) enable selective C–H arylation .

Data Contradiction Analysis

- Example : Conflicting antioxidant data between DPPH and ABTS assays may arise from differing radical quenching mechanisms. Validate via ORAC (Oxygen Radical Absorbance Capacity) assays to reconcile results.

- Mitigation : Use standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and replicate studies ≥3 times to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.